

LC-MS characterization of "Ethyl 5-nitrobenzofuran-2-carboxylate" and its derivatives

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Compound of Interest

Compound Name: *Ethyl 5-nitrobenzofuran-2-carboxylate*

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An Application Note on the LC-MS Characterization of **Ethyl 5-nitrobenzofuran-2-carboxylate** and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive protocol for the characterization of **Ethyl 5-nitrobenzofuran-2-carboxylate** and its common derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). Benzofuran derivatives are prevalent in bioactive compounds, and this parent molecule often serves as a key intermediate in their synthesis.^{[1][2]} A robust analytical method is crucial for reaction monitoring, purity assessment, and structural confirmation. The described method utilizes reverse-phase liquid chromatography for separation, coupled with electrospray ionization (ESI) mass spectrometry for detection and structural elucidation through fragmentation analysis.

Introduction

Ethyl 5-nitrobenzofuran-2-carboxylate is a synthetic intermediate used in the development of pharmacologically active agents.^[1] Its structure, featuring a nitrobenzofuran core and an ethyl

ester functional group, requires precise analytical techniques for accurate identification and quantification. LC-MS is an ideal platform for this purpose, offering high sensitivity and specificity.[3][4] This note details an optimized LC-MS/MS method applicable to the parent compound and key derivatives, such as its hydrolyzed carboxylic acid form and its reduced amino derivative, which represent common synthetic modifications. The ionization and fragmentation behavior of such nitroaromatic compounds can be complex, and this protocol provides a validated approach for reliable characterization.[5]

Experimental Protocols

Materials and Reagents

- Analytes: **Ethyl 5-nitrobenzofuran-2-carboxylate** (CAS: 69604-00-8) and its synthesized derivatives.
- Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
- Additives: Formic acid (LC-MS grade, ~99%).
- Sample Diluent: 50:50 Methanol/Water (v/v).

Standard and Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte standard and dissolve it in 1 mL of Methanol.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the sample diluent. For example, transfer 10 µL of the stock solution into a vial and add 990 µL of 50:50 Methanol/Water.
- Sample Injection: Filter the working solution through a 0.22 µm syringe filter prior to injection into the LC-MS system to prevent contamination.

Liquid Chromatography (LC) Conditions

- Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

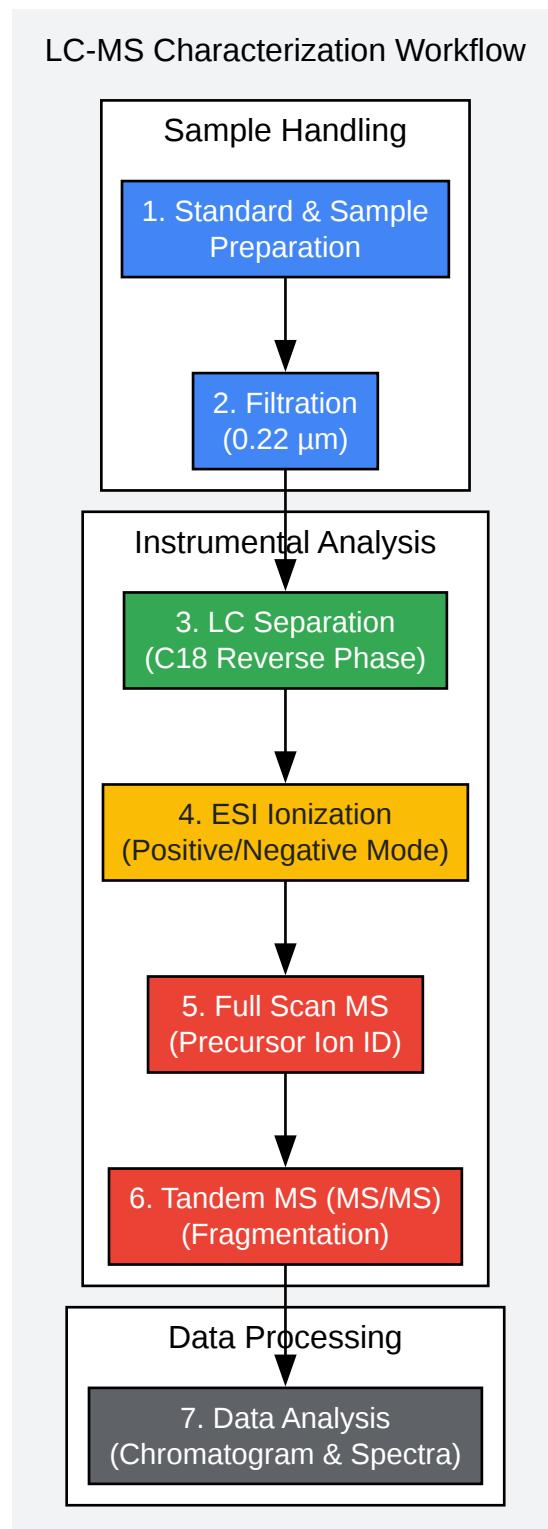
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.[6]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-8 min: Linear gradient from 10% to 95% B
 - 8-10 min: Hold at 95% B
 - 10-10.1 min: Return to 10% B
 - 10.1-13 min: Column re-equilibration at 10% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μ L.

Mass Spectrometry (MS) Conditions

- Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes for method development.[7] Positive mode is generally suitable for the amino derivative, while negative mode works well for the carboxylic acid.
- Ionization Parameters (Typical):
 - Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
 - Source Temperature: 150 °C.
 - Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.

- Data Acquisition:
 - Full Scan Mode: Scan a mass range of m/z 100-500 to identify precursor ions.
 - Tandem MS (MS/MS) Mode: Select the precursor ion of interest and perform collision-induced dissociation (CID) to obtain fragment ions for structural confirmation. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow



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Caption: Workflow for the LC-MS analysis of benzofuran derivatives.

Results and Discussion

Mass Spectrometric Characterization

The mass spectrometric analysis provides crucial information for structural confirmation. For **Ethyl 5-nitrobenzofuran-2-carboxylate**, the molecular weight is 235.19 g/mol. In positive ESI mode, the protonated molecule $[M+H]^+$ is expected at m/z 236.05.

The fragmentation pattern in MS/MS analysis is predictable based on its functional groups:

- Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose NO (30 Da) and NO_2 (46 Da) radicals.[5][8]
- Ester Group Fragmentation: Esters often undergo cleavage, such as the loss of the ethoxy group (- OC_2H_5 , 45 Da) or ethylene via rearrangement.[9]

These fragmentation patterns are diagnostic and can be used to identify the parent compound and its derivatives unequivocally.

Quantitative Data Summary

The following table summarizes the expected LC-MS data for **Ethyl 5-nitrobenzofuran-2-carboxylate** and two common derivatives. Retention times (t_R) are estimates and will vary based on the specific LC system.

Compound Name	Molecular Formula	MW (g/mol)	Expected t _R (min)	Precursor Ion (m/z) [Mode]	Key Fragment Ions (m/z)
Ethyl 5-nitrobenzofuran-2-carboxylate	C ₁₁ H ₉ NO ₅	235.19	~7.5	236.05 [M+H] ⁺	208.04, 190.03, 162.03
5-Nitrobenzofuran-2-carboxylic acid	C ₉ H ₅ NO ₅	207.14	~6.2	206.01 [M-H] ⁻	162.02 (Loss of CO ₂)
Ethyl 5-aminobenzofuran-2-carboxylate	C ₁₁ H ₁₁ NO ₃	205.21	~5.8	206.08 [M+H] ⁺	178.08, 160.07, 132.05

Conclusion

The LC-MS method detailed in this application note provides a sensitive, specific, and reliable protocol for the characterization of **Ethyl 5-nitrobenzofuran-2-carboxylate** and its key derivatives. The combination of chromatographic separation with full scan and tandem mass spectrometry allows for unambiguous identification and structural elucidation, making this method highly suitable for quality control in synthesis, reaction monitoring, and metabolic studies in drug development.

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